(R)-Azetidin-2-yl-acetic acid methyl ester
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Overview
Description
®-Azetidin-2-yl-acetic acid methyl ester: is a chiral compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Azetidin-2-yl-acetic acid methyl ester typically involves the esterification of ®-Azetidin-2-yl-acetic acid with methanol. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid . The reaction proceeds through the formation of a protonated intermediate, followed by nucleophilic attack by methanol and subsequent elimination of water .
Industrial Production Methods: Industrial production of ®-Azetidin-2-yl-acetic acid methyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-Azetidin-2-yl-acetic acid methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this ester can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Chemistry: In organic synthesis, ®-Azetidin-2-yl-acetic acid methyl ester serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .
Biology: Its azetidine ring can be incorporated into pharmaceuticals to enhance their biological activity and selectivity .
Medicine: In medicinal chemistry, ®-Azetidin-2-yl-acetic acid methyl ester is explored for its potential as a precursor to drugs targeting specific enzymes or receptors. Its unique structure allows for the design of novel therapeutic agents .
Industry: In the industrial sector, this ester can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of ®-Azetidin-2-yl-acetic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active ®-Azetidin-2-yl-acetic acid, which can then interact with enzymes or receptors in biological systems . The azetidine ring may also play a role in binding to specific sites, enhancing the compound’s efficacy and selectivity .
Comparison with Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacks the chiral azetidine ring.
Methyl butanoate: Another ester with a different alkyl chain and no nitrogen heterocycle.
Isopentyl acetate: Known for its pleasant odor, used in flavorings and fragrances.
Uniqueness: ®-Azetidin-2-yl-acetic acid methyl ester stands out due to its chiral azetidine ring, which imparts unique reactivity and potential biological activity. This structural feature differentiates it from simpler esters and makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
methyl 2-[(2R)-azetidin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-5-2-3-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEYJVKCCZPPNA-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1CCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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